Oxo(diphenoxy)phosphanium;4-phenylphenol

Description

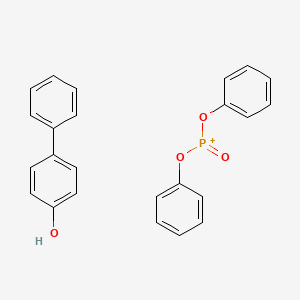

Oxo(diphenoxy)phosphanium;4-phenylphenol (CAS: 16069-23-1) is a phosphate ester derivative synthesized via the reaction of methylacrylic acid hydroxyethyl ester, diphenyl phosphorochloridate, and phenol, yielding approximately 41% . Synonyms include diphenyl(methacryloxyethyl) phosphate and methacrylic acid 2-hydroxyethyl ester diphenyl phosphate . While its exact biological activity remains understudied, its phosphite ester backbone suggests utility as a stabilizer or crosslinking agent in materials science.

Properties

Molecular Formula |

C24H20O4P+ |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

oxo(diphenoxy)phosphanium;4-phenylphenol |

InChI |

InChI=1S/C12H10O3P.C12H10O/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-10H;1-9,13H/q+1; |

InChI Key |

UAWSTCYQPWOCBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ullmann-Type Coupling with Parachlorophenol

The most industrially relevant method involves the reaction of parachlorophenol with phenol under alkaline conditions. As detailed in CN113429268A , this process employs a pipeline reactor with ultrasonic irradiation to enhance reaction efficiency:

- Dehydration and Salt Formation : Potassium hydroxide (KOH), phenol, and toluene are refluxed to remove water, forming a phenoxide salt.

- Nucleophilic Substitution : Parachlorophenol is introduced, and the mixture undergoes ultrasonic-assisted reaction at 160–180°C.

- Purification : The crude product is acidified, filtered, and recrystallized to achieve 97.0% purity with a yield of 97.4%.

Key Advantages :

Suzuki-Miyaura Cross-Coupling

A modern alternative utilizes palladium-catalyzed coupling. As per ChemicalBook :

- Reagents : 4-Iodophenol, phenylboronic acid, and K₂CO₃ are refluxed in a solvent system (e.g., toluene/water).

- Catalysis : A Pd catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling at 80–100°C.

- Workup : Acidification with HCl followed by recrystallization yields 4-phenylphenol with >90% purity.

Comparison of Methods

| Method | Reagents | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| Ullmann Coupling | KOH, Parachlorophenol | 175°C, Ultrasound | 97.4% | 97.0% | |

| Suzuki Coupling | Pd Catalyst, Boronic Acid | 80–100°C, Reflux | 85–90% | >90% |

Synthesis of Oxo(diphenoxy)phosphanium (Diphenyl Phosphite)

Diphenyl phosphite [(C₆H₅O)₂P(O)H] is a key intermediate for synthesizing phosphonates and ligands. Its preparation revolves on phosphorylation reactions and hydrolysis of phosphonium salts.

Quaternization-Wittig Reaction

A novel two-step approach from ACS Omega involves:

- Quaternization : Methyldiphenylphosphine reacts with aryl bromides under Ni catalysis to form quaternary phosphonium salts.

- Wittig Reaction : The salts react with aldehydes (e.g., p-chlorobenzaldehyde) to yield aryldiphenylphosphine oxides. For diphenyl phosphite, subsequent hydrolysis with HCl affords the target compound in 27–90% yields.

Solid Acid Quenching of Sodium Diphenylphosphinite

CN115490726B describes a solvent-free method:

- Reaction : Sodium diphenylphosphinite (Ph₂PONa) is treated with silica gel or polymeric acids at 150°C.

- Separation : The product dissolves in toluene, while sodium salts of the solid acid precipitate, enabling facile isolation.

- Yield : Anhydrous Ph₂P(O)H is obtained in >95% purity with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: [1,1’-Biphenyl]-4-yl diphenyl phosphate can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: This compound can be reduced under specific conditions to yield reduced forms.

Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4,4’-dicarboxylic acid, while reduction could produce biphenyl-4-yl diphenyl phosphine.

Scientific Research Applications

Chemistry:

Catalysis: [1,1’-Biphenyl]-4-yl diphenyl phosphate is used as a catalyst in various organic reactions, including polymerization and esterification.

Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology:

Biochemical Studies: This compound is used in studies involving enzyme inhibition and protein interactions.

Medicine:

Drug Development: It is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry:

Flame Retardants: [1,1’-Biphenyl]-4-yl diphenyl phosphate is used as a flame retardant in plastics and other materials.

Plasticizers: It is employed as a plasticizer to enhance the flexibility and durability of polymers.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl diphenyl phosphate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphite Esters and Antioxidants

Diphenyl Phosphite (DPP)

- Structure: Comprises two phenoxy groups bonded to a central phosphorus atom.

- Properties : Reactive with water, low solubility in polar solvents, and acts as a peroxide decomposer.

- Applications : Widely used as an antioxidant in plastics and lubricants .

- Key Difference: Unlike Oxo(diphenoxy)phosphanium;4-phenylphenol, DPP lacks the methacryloyloxyethyl group, limiting its use in polymerization reactions.

Diethyl Phosphite

- Structure: Ethoxy groups replace phenoxy moieties.

- Properties : Higher hydrophilicity due to shorter alkyl chains.

- Applications : Intermediate in organic synthesis (e.g., Grignard reactions) .

- Contrast: The ethyl groups reduce steric hindrance, enhancing reactivity compared to bulkier phenoxy derivatives like the target compound.

Phenolic Derivatives

4-Phenylphenol

- Structure: A phenolic ring linked to a second benzene ring at the para position.

- Properties : Low aqueous solubility, broad-spectrum antimicrobial activity, and hazardous profile (skin/eye irritant) .

- Applications : Laboratory disinfectant and preservative.

4-HPPP [4-(4-(4-Hydroxyphenoxy)phenoxy)phenol]

- Structure: Tri-phenoxy chain with terminal hydroxyl groups.

- Properties : Demonstrates antiproliferative effects in cancer cells (e.g., IC50 values in NSCLC cells) .

- Key Difference : 4-HPPP’s biological activity is well-documented, unlike the target compound, which lacks comparable cytotoxicity data .

Phosphanium Salts with Bioactivity

Caffeic Acid Phosphanium Derivatives (CAPs)

- Structure: Quaternary phosphanium salts derived from caffeic acid, with acetylated phenolic groups.

- Properties : Enhanced water solubility and lipophilicity compared to caffeic acid.

- Bioactivity :

- Contrast: CAPs are tailored for medicinal applications, whereas this compound’s industrial focus reflects divergent design priorities .

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula C18H19O6P.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.